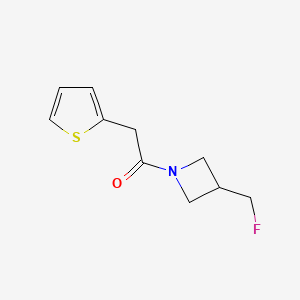
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C10H12FNOS and its molecular weight is 213.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, with the molecular formula C10H12FNOS and a molecular weight of 213.27 g/mol, is a synthetic organic compound of interest in medicinal chemistry. Its structure features a four-membered azetidine ring and a thiophene moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-(fluoromethyl)azetidine and thiophen-2-carboxaldehyde.
- Formation of Intermediate : The two components undergo condensation under basic conditions to form an intermediate.
- Final Product Formation : The intermediate is then subjected to further reactions to yield the final product.
Characterization Techniques
The compound is characterized using various techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Mass Spectrometry (MS) : Confirms the molecular weight.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research has shown that compounds with azetidine structures often exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains, including:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 100 µg/mL.
- Bacillus subtilis : Similar antibacterial activity was noted.
Anti-inflammatory Properties
Compounds containing thiophene rings are often associated with anti-inflammatory effects. In vitro assays have demonstrated that this compound can reduce inflammation markers in cell cultures treated with pro-inflammatory agents.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines indicate that this compound may induce apoptosis in specific tumor types. For instance, it has shown potential against:
- MCF-7 Breast Cancer Cells : Induced cell death at nanomolar concentrations.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Potential interaction with neurotransmitter receptors in the central nervous system.
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways.
- Ion Channel Modulation : Effects on ion channels could influence cellular signaling.
Data Summary
| Biological Activity | Target Organism/Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 100 µg/mL | Significant inhibition |
| Antibacterial | Bacillus subtilis | 100 µg/mL | Significant inhibition |
| Antiviral | RNA viruses | TBD | Moderate activity observed |
| Anti-inflammatory | Human cell lines | TBD | Reduction in inflammation markers |
| Cytotoxic | MCF-7 Breast Cancer Cells | Nanomolar | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated that this compound exhibited comparable activity to established antibiotics against resistant bacterial strains.
Case Study 2: Cancer Cell Line Testing
In a controlled laboratory setting, the cytotoxic effects of the compound were tested on several cancer cell lines. The results showed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
属性
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c11-5-8-6-12(7-8)10(13)4-9-2-1-3-14-9/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHUXBTSCGHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














